molecular formula C9H12ClN5O B1380897 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride CAS No. 1955556-58-7

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B1380897
CAS No.: 1955556-58-7
M. Wt: 241.68 g/mol
InChI Key: FFPJKGBSNFKNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C9H12ClN5O and its molecular weight is 241.68 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity. This interaction leads to the disruption of cell cycle progression, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, the compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell survival, further enhancing its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound . Additionally, the compound has been shown to affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and accumulates in various cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its therapeutic potential .

Properties

IUPAC Name

7-(azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.ClH/c1-6-2-8(15-7-3-10-4-7)14-9(13-6)11-5-12-14;/h2,5,7,10H,3-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPJKGBSNFKNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.